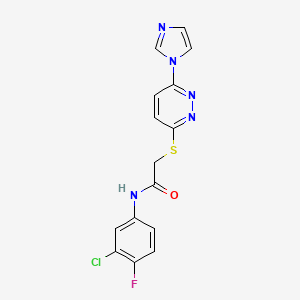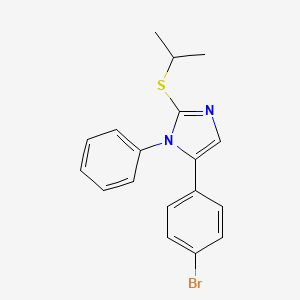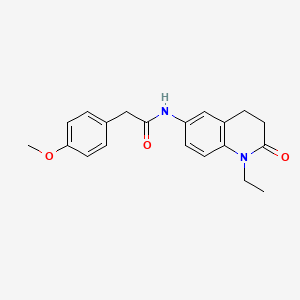
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H11ClFN5OS and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
- A study by Ramalingam, Ramesh, and Sreenivasulu (2019) discusses the synthesis of similar acetamide derivatives, highlighting their significant antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).
Anticancer and Antitumor Activities
- Research by Stec et al. (2011) explores the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, which include compounds structurally related to the one . This highlights its relevance in cancer treatment research (Stec et al., 2011).
- Sunder and Maleraju (2013) synthesized derivatives of a similar compound, assessing them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential applications in inflammation-related diseases (Sunder & Maleraju, 2013).
- Shibuya et al. (2018) identified a compound with a similar structure as a potent inhibitor for a particular enzyme, indicating its potential application in treating diseases involving enzyme overexpression (Shibuya et al., 2018).
- Evren et al. (2019) synthesized and studied similar compounds for their anticancer activity, highlighting the potential of such compounds in developing new anticancer agents (Evren et al., 2019).
Enzyme Inhibition and Molecular Modeling
- Duran and Demirayak (2012) researched the synthesis of similar compounds and their anticancer activities, providing insights into their application in enzyme inhibition and molecular modeling (Duran & Demirayak, 2012).
- Zhu (2015) synthesized novel derivatives that act as Raf kinase inhibitors, indicating the potential use of such compounds in targeted cancer therapy (Zhu, 2015).
Neurological and Psychiatric Applications
- Çalış et al. (2011) synthesized novel derivatives of a similar compound and tested them for anticonvulsant activity, suggesting potential applications in neurological disorders (Çalış et al., 2011).
Antimicrobial and Antioxidant Activities
- Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, which could indicate similar applications for the compound (Fahim & Ismael, 2019).
- Kamble et al. (2015) synthesized and evaluated pyridazinone derivatives for their anticancer, antiangiogenic, and antioxidant activities, suggesting potential multifaceted applications (Kamble et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5OS/c16-11-7-10(1-2-12(11)17)19-14(23)8-24-15-4-3-13(20-21-15)22-6-5-18-9-22/h1-7,9H,8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILXGBUJOXBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)
![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)

![N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2445660.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2445662.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)
![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)
![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)

